molecular formula C6H13ClO4S B2927768 2-(2-Ethoxyethoxy)ethanesulfonyl chloride CAS No. 1343089-91-7

2-(2-Ethoxyethoxy)ethanesulfonyl chloride

Cat. No.: B2927768
CAS No.: 1343089-91-7
M. Wt: 216.68
InChI Key: NQHMVELJHCADAQ-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)ethanesulfonyl chloride is a chemical compound with the molecular formula C6H13ClO4S and a molecular weight of 216.69 g/mol . It is known for its use in various chemical reactions and industrial applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of 2-(2-Ethoxyethoxy)ethanesulfonyl chloride typically involves the reaction of 2-(2-Ethoxyethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product .

Chemical Reactions Analysis

2-(2-Ethoxyethoxy)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include pyridine, alcohols, and amines. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved .

Scientific Research Applications

2-(2-Ethoxyethoxy)ethanesulfonyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)ethanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile involved. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

2-(2-Ethoxyethoxy)ethanesulfonyl chloride can be compared with other sulfonyl chlorides such as:

The uniqueness of this compound lies in its ethoxyethoxy group, which can provide additional solubility and reactivity characteristics, making it suitable for a broader range of applications .

Properties

IUPAC Name

2-(2-ethoxyethoxy)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO4S/c1-2-10-3-4-11-5-6-12(7,8)9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHMVELJHCADAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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